molecular formula C6H11Cl B580422 1-Chloro-3-methylcyclopentane CAS No. 142857-44-1

1-Chloro-3-methylcyclopentane

Cat. No. B580422
M. Wt: 118.604
InChI Key: XZTDXLYILUJOTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-methylcyclopentane is a chemical compound with the molecular formula C6H11Cl . It has a molecular weight of 118.60 g/mol . The IUPAC name for this compound is 1-chloro-3-methylcyclopentane . The compound is represented by the canonical SMILES notation CC1CCC(C1)Cl .


Molecular Structure Analysis

The molecular structure of 1-Chloro-3-methylcyclopentane consists of a cyclopentane ring, which is a five-membered ring of carbon atoms, with a chlorine atom and a methyl group attached to different carbon atoms in the ring . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

1-Chloro-3-methylcyclopentane has a molecular weight of 118.60 g/mol . It has a complexity of 61.2 and does not have any hydrogen bond donor or acceptor count . The compound has a topological polar surface area of 0 Ų .

Scientific Research Applications

  • Formation and Characterization of Cations : A study by Olah et al. (1967) revealed that 1-Methyl-1-chlorocyclopentane, among other compounds, can lead to the stable formation of the 1-methylcyclopentyl cation. This was achieved through reactions in specific solutions, contributing valuable insights into the structure and stability of carbonium ions, which are crucial in hydrocarbon isomerization (Olah, Bollinger, Cupas, & Lukas, 1967).

  • Photochlorination Reactions : Tague and Wight (1992) studied the solid-state photochlorination reactions of methylcyclopentane and methylcyclohexane. They found that the reaction products included HCl, 1-chloro-1-methylcyclopentane, and 3-chloro-1-methylcyclopentane. The study provided insights into the selectivity of isomeric product formation in these reactions (Tague & Wight, 1992).

  • Heterolysis Kinetics and Solvent Effects : Research by Dvorko, Koshchii, and Ponomareva (2003) investigated the kinetics of heterolysis of 1-chloro-1-methylcyclohexane and 1-chloro-1-methylcyclopentane in various solvents. Their findings revealed insights into the effects of solvent polarity on the heterolysis rates of these compounds, which are essential for understanding their chemical behavior in different environments (Dvorko, Koshchii, & Ponomareva, 2003).

  • Anti-Inflammatory Activity of Derivatives : A 2020 study by Osarodion investigated the anti-inflammatory activity of compounds derived from 1-Chloro-3-methylcyclopentane. The compounds showed significant anti-inflammatory properties, suggesting potential pharmaceutical applications (Osarodion, 2020).

properties

IUPAC Name

1-chloro-3-methylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTDXLYILUJOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90707374
Record name 1-Chloro-3-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-methylcyclopentane

CAS RN

142857-44-1
Record name 1-Chloro-3-methylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90707374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
GA Lutz, AE Bearse, JE Leonard… - Journal of the American …, 1948 - ACS Publications
… Synthesis of 1-Chloro-3-methylcyclopentane /3-Methyladipic Acid.—Using a procedure adapted from Vogel13 and similar to the preparation of adipic acid,14 this compound was …
Number of citations: 12 pubs.acs.org
M Frenkel, X Hong, Q Dong, X Yan… - Densities of …, 2003 - Springer
This document is part of Subvolume J ‘Densities of Halohydrocarbons’ of Volume 8 ‘Thermodynamic Properties of Organic Compounds and their Mixtures’ of Landolt-Börnstein - Group …
Number of citations: 0 link.springer.com
SB Etika, I Isniyeti, S Suryelita - 2012 - repository.unp.ac.id
Although the vitalistic theory was believed by many influential chemistts, its acceptance was by no means unversal, and its doubtful that the development of organic chemistry was much …
Number of citations: 2 repository.unp.ac.id

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.